1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane
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Overview
Description
1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane is an organic compound with the molecular formula C8H16Br2. This compound is a derivative of butane, featuring two bromine atoms attached to the carbon chain. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane can be synthesized through the bromination of 2,3,3-trimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The bromination reaction is carefully monitored to prevent over-bromination and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2,3,3-trimethyl-1-butene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents like methanol or ethanol.
Elimination: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substitution products.
Elimination: The compound can undergo dehydrohalogenation to form alkenes, facilitated by strong bases.
Oxidation: The compound can be oxidized to form alcohols or ketones, involving the transfer of electrons to oxidizing agents.
Comparison with Similar Compounds
1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane can be compared with other similar compounds such as:
1-Bromo-2-methylpropane: Similar in structure but with a different substitution pattern.
1-Bromo-3-methylbutane: Another isomer with a different arrangement of the carbon chain.
1-Bromo-2,2-dimethylpropane: A compound with a similar carbon skeleton but different bromine substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo multiple types of reactions makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-2,3,3-trimethylbutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c1-7(2,3)8(4,5-9)6-10/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMVAGUEACFIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(CBr)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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